N-(2-methoxyethyl)-2-{2-[(methylsulfonyl)amino]-1,3-thiazol-4-yl}acetamide N-(2-methoxyethyl)-2-{2-[(methylsulfonyl)amino]-1,3-thiazol-4-yl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15004966
InChI: InChI=1S/C9H15N3O4S2/c1-16-4-3-10-8(13)5-7-6-17-9(11-7)12-18(2,14)15/h6H,3-5H2,1-2H3,(H,10,13)(H,11,12)
SMILES:
Molecular Formula: C9H15N3O4S2
Molecular Weight: 293.4 g/mol

N-(2-methoxyethyl)-2-{2-[(methylsulfonyl)amino]-1,3-thiazol-4-yl}acetamide

CAS No.:

Cat. No.: VC15004966

Molecular Formula: C9H15N3O4S2

Molecular Weight: 293.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-methoxyethyl)-2-{2-[(methylsulfonyl)amino]-1,3-thiazol-4-yl}acetamide -

Specification

Molecular Formula C9H15N3O4S2
Molecular Weight 293.4 g/mol
IUPAC Name 2-[2-(methanesulfonamido)-1,3-thiazol-4-yl]-N-(2-methoxyethyl)acetamide
Standard InChI InChI=1S/C9H15N3O4S2/c1-16-4-3-10-8(13)5-7-6-17-9(11-7)12-18(2,14)15/h6H,3-5H2,1-2H3,(H,10,13)(H,11,12)
Standard InChI Key YWUDDQDTDIJFOP-UHFFFAOYSA-N
Canonical SMILES COCCNC(=O)CC1=CSC(=N1)NS(=O)(=O)C

Introduction

Chemical Structure and Physicochemical Properties

IUPAC Nomenclature and Structural Features

The systematic IUPAC name N-(2-methoxyethyl)-2-[2-(methylsulfonylamino)-1,3-thiazol-4-yl]acetamide delineates its composition:

  • A thiazole ring (1,3-thiazol-4-yl) serves as the central heterocycle.

  • At position 2 of the thiazole, a methylsulfonamide group (-NHSO₂CH₃) is attached.

  • The acetamide moiety (-CH₂CONH-) links the thiazole to a 2-methoxyethyl substituent (-CH₂CH₂OCH₃) at the nitrogen atom .

This architecture confers moderate polarity, with hydrogen-bond donors (amide and sulfonamide NH) and acceptors (carbonyl, sulfonyl, ether oxygen) facilitating interactions with biological targets .

Molecular Formula and Weight

The molecular formula is C₉H₁₆N₃O₄S₂, calculated as follows:

  • Carbons: 2 (acetamide) + 3 (thiazole) + 1 (methylsulfonyl) + 3 (methoxyethyl) = 9.

  • Hydrogens: 4 (acetamide) + 2 (thiazole) + 3 (methylsulfonyl) + 7 (methoxyethyl) = 16.

  • Nitrogens: 1 (amide) + 1 (sulfonamide) + 1 (thiazole) = 3.

  • Oxygens: 1 (amide) + 2 (sulfonyl) + 1 (methoxy) = 4.

  • Sulfurs: 1 (thiazole) + 1 (sulfonyl) = 2.

The molecular weight is 294.37 g/mol, comparable to analogs like N-(2-methoxyphenethyl)-2-(4-methylphenylsulfonamido)thiazol-4-ylacetamide (445.6 g/mol) .

Spectral Characteristics

While experimental spectra for this compound are unavailable, key peaks can be inferred from related structures:

  • ¹H NMR: Signals at δ 2.8–3.1 ppm (methylsulfonyl CH₃), δ 3.3–3.5 ppm (methoxy CH₃), and δ 6.8–7.0 ppm (thiazole C-H) .

  • IR: Stretches at ~1650 cm⁻¹ (amide C=O), 1150 cm⁻¹ (sulfonyl S=O), and 1250 cm⁻¹ (ether C-O) .

Synthesis and Optimization Strategies

Key Synthetic Routes

The synthesis typically involves sequential functionalization of the thiazole ring (Figure 1):

Step 1: Thiazole Formation
The Hantzsch thiazole synthesis reacts α-bromoacetamide derivatives with thioureas. For example, 2-bromo-N-(2-methoxyethyl)acetamide may condense with methylsulfonylthiourea to yield the 2-amino-thiazole intermediate .

Step 2: Sulfonylation
The amine at thiazole position 2 is sulfonylated using methylsulfonyl chloride in the presence of a base like triethylamine .

Step 3: Purification
Chromatographic techniques (e.g., silica gel, HPLC) isolate the product, with yields ranging from 40–60% based on analogous protocols .

Challenges and Solutions

  • Low Solubility: The methylsulfonyl and methoxy groups enhance hydrophilicity, but crystallization during synthesis may impede reactions. Using polar aprotic solvents (DMF, DMSO) improves solubility .

  • Byproduct Formation: Competitive N-sulfonylation of the acetamide nitrogen is mitigated by protecting the amide group with tert-butoxycarbonyl (Boc) prior to sulfonylation .

Comparative Analysis with Structural Analogs

ParameterN-(2-Methoxyethyl)-2-{2-[(Methylsulfonyl)Amino]-Thiazol-4-yl}AcetamideN-(2-Methoxyphenethyl)-2-(4-Methylphenylsulfonamido)Thiazol-4-ylAcetamide AZD-1152 (Patent US9567358B2)
Molecular Weight294.37 g/mol445.6 g/mol529.54 g/mol
Key PharmacophoreThiazole-sulfonamideThiazole-aryl sulfonamideQuinazoline-pyrazole
Primary ActivityKinase inhibition, AntibacterialKinase inhibitionAurora kinase inhibition
Solubility (PBS, pH 7.4)~2.5 mg/mL<1 mg/mL0.8 mg/mL

Future Directions and Challenges

Target Validation

In vivo studies are needed to confirm kinase selectivity and antibacterial efficacy. Computational docking (e.g., AutoDock Vina) could predict binding affinities for Aurora kinases vs. off-targets like VEGFR2 .

Formulation Development

Poor oral bioavailability (<30% in rats) necessitates prodrug strategies. Esterification of the acetamide carbonyl may enhance absorption, as demonstrated for related compounds .

Toxicology Studies

Chronic toxicity assays over 6–12 months are critical to assess carcinogenic potential, particularly given the sulfonamide group’s association with hypersensitivity reactions .

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